2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride
Overview
Description
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a methylamino group and a p-tolyl group attached to the acetic acid backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride typically involves the reaction of p-tolylacetic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylamino and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-2-phenylacetic acid hydrochloride
- 2-(Methylamino)-2-(p-chlorophenyl)acetic acid hydrochloride
- 2-(Methylamino)-2-(p-methoxyphenyl)acetic acid hydrochloride
Uniqueness
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties
Properties
IUPAC Name |
2-(methylamino)-2-(4-methylphenyl)acetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-3-5-8(6-4-7)9(11-2)10(12)13;/h3-6,9,11H,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCYZLFUOOBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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